molecular formula C23H20N4O3 B2661795 4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile CAS No. 685108-21-8

4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile

Cat. No. B2661795
CAS RN: 685108-21-8
M. Wt: 400.438
InChI Key: DCPNDCWNOOXJJE-UHFFFAOYSA-N
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Description

The compound “4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile” is a complex organic molecule. It has a molecular weight of 400.43 and its molecular formula is C23H20N4O3 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a pyrazolo-pyrido-isoquinoline core, which is a type of fused ring system common in many biologically active compounds. The molecule also contains a benzenecarbonitrile group, which is a type of aromatic compound with a nitrile group attached to a benzene ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Novel Synthetic Routes : Research has demonstrated methods for synthesizing complex heterocyclic compounds, which could be relevant for the synthesis of the specified chemical compound. For instance, the synthesis of annulated dihydroisoquinoline heterocycles via nitrogen ylides involves reactions that yield pyrrolo[2,1-a]isoquinolines, a process that might be adaptable for synthesizing similar complex structures (Abdallah & Dawood, 2008).

  • Antioxidant Activity : Studies on novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have explored their antioxidant activities. Such research underscores the potential of complex heterocyclic compounds in developing antioxidant agents, which could also imply research avenues for the specified chemical (Salem et al., 2015).

Applications in Medicinal Chemistry

  • Antitumor Activities : Some heterocyclic compounds have been evaluated for their antitumor activities, suggesting that similar structures could be explored for potential antitumor properties. The novel route to isoquinoline[2,1-g][1,6]naphthyridine, pyrazolo[5,1-a] isoquinoline, and pyridazino[4´,5´:3,4]pyrazolo[5,1-a]isoquinoline derivatives with evaluation of antitumor activities highlights this application area (Hassaneen, Wardkhan, & Mohammed, 2013).

properties

IUPAC Name

4-(4,5-dimethoxy-11-oxo-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-21-9-15-7-8-26-19(17(15)10-22(21)30-2)11-20-18(23(26)28)13-25-27(20)16-5-3-14(12-24)4-6-16/h3-6,9-10,13,19H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPNDCWNOOXJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NN4C5=CC=C(C=C5)C#N)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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